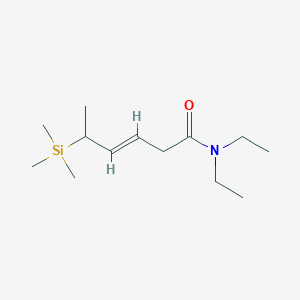
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound known for its unique structure and properties. It is an enamide, which is a type of organic compound characterized by the presence of an amide group conjugated with a double bond. The trimethylsilyl group attached to the hex-3-enamide backbone adds to its distinctiveness, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be achieved through several methods. One notable method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The enamide structure facilitates its role as a nucleophile, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as:
N,N-Diethylhex-3-enamide: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N,N-Dimethyl-5-(trimethylsilyl)hex-3-enamide: Has a different alkyl substitution pattern, affecting its chemical properties.
N,N-Diethyl-5-(trimethylsilyl)pent-3-enamide: Varies in the length of the carbon chain, influencing its physical and chemical characteristics.
The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H27NOSi |
|---|---|
Poids moléculaire |
241.44 g/mol |
Nom IUPAC |
(E)-N,N-diethyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C13H27NOSi/c1-7-14(8-2)13(15)11-9-10-12(3)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3/b10-9+ |
Clé InChI |
UYVLVDYPJZTMBZ-MDZDMXLPSA-N |
SMILES isomérique |
CCN(CC)C(=O)C/C=C/C(C)[Si](C)(C)C |
SMILES canonique |
CCN(CC)C(=O)CC=CC(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)
![2-Phenyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11869714.png)





![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)






